molecular formula C8H6ClFO3S B12119322 3-Acetyl-5-fluorobenzene-1-sulfonyl chloride

3-Acetyl-5-fluorobenzene-1-sulfonyl chloride

Katalognummer: B12119322
Molekulargewicht: 236.65 g/mol
InChI-Schlüssel: TXTRDXKWDMOHSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Acetyl-5-fluorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClFO3S and a molecular weight of 236.65 g/mol . This compound is characterized by the presence of an acetyl group, a fluorine atom, and a sulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-fluorobenzene-1-sulfonyl chloride typically involves the reaction of 3-fluorobenzenesulfonyl chloride with acetyl chloride in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Acetyl-5-fluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Acetyl-5-fluorobenzene-1-sulfonyl chloride is unique due to the presence of the acetyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. The combination of the acetyl, fluorine, and sulfonyl chloride groups makes it a versatile building block in synthetic chemistry .

Eigenschaften

Molekularformel

C8H6ClFO3S

Molekulargewicht

236.65 g/mol

IUPAC-Name

3-acetyl-5-fluorobenzenesulfonyl chloride

InChI

InChI=1S/C8H6ClFO3S/c1-5(11)6-2-7(10)4-8(3-6)14(9,12)13/h2-4H,1H3

InChI-Schlüssel

TXTRDXKWDMOHSH-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=CC(=C1)S(=O)(=O)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.